
Iron(II)bromidedihydrate
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Overview
Description
Iron(II) bromide dihydrate, also known as ferrous bromide dihydrate, is an inorganic compound with the chemical formula FeBr₂·2H₂O. This compound is a pale-colored solid that is commonly used as a precursor to other iron compounds. It is known for its distinctive properties and wide-ranging applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) bromide dihydrate can be synthesized by reacting iron powder with hydrobromic acid in methanol. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide. The reaction can be represented as follows: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, Iron(II) bromide dihydrate is typically produced by the direct reaction of iron with bromine. This exothermic reaction must be carefully controlled to ensure safety and efficiency. The reaction is as follows: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
Chemical Reactions Analysis
Types of Reactions: Iron(II) bromide dihydrate undergoes various types of chemical reactions, including:
Oxidation: Iron(II) bromide can be oxidized to Iron(III) bromide.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: Iron(II) bromide can react with other halides to form different iron halide compounds.
Common Reagents and Conditions:
Oxidation: Reacting with bromine or other oxidizing agents.
Reduction: Using hydrogen gas or other reducing agents.
Substitution: Reacting with halide salts under controlled conditions.
Major Products:
Oxidation: Iron(III) bromide (FeBr₃)
Reduction: Elemental iron (Fe)
Substitution: Formation of other iron halides such as Iron(II) chloride (FeCl₂)
Scientific Research Applications
Iron(II) bromide dihydrate, with the chemical formula FeBr₂·2H₂O, is an inorganic compound with applications in various scientific and industrial fields. It exists as a pale-colored solid and is known for its role as a precursor in synthesizing other iron compounds .
Scientific Research Applications
- Material Science: Iron(II) bromide hydrate is used to produce iron-based catalysts and other functional materials. It serves as a source for studying iron-containing materials using X-ray diffraction (XRD). Its well-defined crystal structure makes it a reference standard for calibrating and validating XRD instruments.
- Polymerization Catalyst: Iron(II) bromide is utilized as a polymerization catalyst .
- Chemical Analysis: Iron(II) bromide is used in chemical analysis .
- Reagent: Iron (II) bromide hydrate serves as an analytical reagent in various research settings.
- Interaction Studies: Iron (II) bromide hydrate is used in interaction studies to examine its reactivity with other compounds and its stability in different environments. These studies have shown its ability to interact with various ligands and solvents, which influence its solubility and reactivity profiles. Such research is essential for understanding how iron (II) bromide hydrates can be effectively utilized in industrial applications and laboratory settings.
Mechanism of Action
The mechanism by which Iron(II) bromide dihydrate exerts its effects involves its ability to act as a source of iron ions. These ions can participate in various chemical reactions, including redox reactions, where they can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Iron(II) bromide dihydrate can be compared with other similar compounds such as:
Iron(II) chloride (FeCl₂): Similar in structure but contains chloride ions instead of bromide.
Iron(II) fluoride (FeF₂): Contains fluoride ions and has different solubility and reactivity properties.
Iron(II) iodide (FeI₂): Contains iodide ions and exhibits different chemical behavior.
Uniqueness: Iron(II) bromide dihydrate is unique due to its specific reactivity with bromide ions, making it suitable for certain applications where other iron halides may not be as effective.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Iron(II) bromide dihydrate (FeBr₂·2H₂O) to ensure high purity and yield?
- Methodological Answer : Synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺ to Fe³⁺. Stoichiometric control of Fe and Br precursors (e.g., Fe powder and HBr) in aqueous or ethanol solvents is critical. Post-synthesis, purity can be verified via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition . Yield optimization requires monitoring reaction temperature (typically 40–60°C) and reflux duration (6–12 hours).
Q. Which analytical techniques are most reliable for characterizing the structural and thermal stability of FeBr₂·2H₂O?
- Methodological Answer : Use XRD to confirm crystal structure and phase purity. Thermogravimetric analysis (TGA) under nitrogen can quantify hydration states by measuring mass loss at 100–150°C (loss of H₂O). Fourier-transform infrared spectroscopy (FTIR) identifies O-H stretching (3200–3500 cm⁻¹) and Fe-Br vibrational modes (200–400 cm⁻¹). Elemental analysis (CHNS/O) validates stoichiometry .
Q. How does the solubility of FeBr₂·2H₂O vary in polar vs. non-polar solvents, and what factors influence this behavior?
- Methodological Answer : Solubility is highest in polar solvents like water (due to ionic dissociation) and ethanol. Systematic studies should use gravimetric methods: dissolve known masses in solvents at 25°C, filter undissolved solids, and evaporate to calculate solubility (g/100 mL). Solvent dielectric constants and Fe²⁺-solvent interactions (e.g., coordination strength) are key factors .
Advanced Research Questions
Q. What mechanisms explain the magnetic anisotropy observed in FeBr₂·2H₂O under varying hydration states?
- Methodological Answer : Magnetic susceptibility measurements (via SQUID magnetometry) at 2–300 K reveal spin-crossover behavior. Compare hydrated vs. anhydrous forms to isolate hydration effects. Pair distribution function (PDF) analysis of neutron scattering data can correlate structural distortions (e.g., Jahn-Teller effects) with magnetic properties. Theoretical modeling (e.g., ligand field theory) quantifies d-orbital splitting .
Q. How do computational models (e.g., DFT) predict the electronic structure of FeBr₂·2H₂O in different crystalline phases?
- Methodological Answer : Density functional theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and Hubbard U corrections (for Fe 3d electrons) model band structures. Validate predictions against experimental UV-Vis absorption (charge-transfer transitions) and X-ray photoelectron spectroscopy (XPS) for Fe 2p and Br 3d binding energies. Compare results across monoclinic vs. orthorhombic phases .
Q. What experimental and theoretical approaches resolve contradictions in reported catalytic activity of FeBr₂·2H₂O in organic transformations?
- Methodological Answer : Replicate catalytic reactions (e.g., cross-coupling) under controlled O₂/moisture-free conditions. Use in-situ Raman spectroscopy to track intermediate species. Compare kinetic data (Arrhenius plots) with DFT-calculated activation energies for rate-determining steps. Address discrepancies by isolating variables like ligand coordination or solvent effects .
Q. Data Integration & Contradiction Analysis
Q. How can researchers integrate primary experimental data with secondary literature to validate FeBr₂·2H₂O’s redox behavior?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) provides primary redox potentials (Fe²⁺/Fe³⁺). Cross-reference with literature values, adjusting for electrode calibration (e.g., vs. Ag/AgCl). Meta-analysis of published data should account for solvent/electrolyte differences using normalized parameters (e.g., corrected ionic strength) .
Q. What strategies reconcile conflicting reports on FeBr₂·2H₂O’s hygroscopicity and stability in ambient conditions?
- Methodological Answer : Conduct controlled humidity studies (10–90% RH) using dynamic vapor sorption (DVS) to quantify moisture uptake. Pair with powder XRD to detect phase changes (e.g., deliquescence). Compare results with literature by standardizing sample preparation (particle size, drying protocols) .
Q. Experimental Design & Validation
Q. How to design a robust protocol for studying FeBr₂·2H₂O’s role in photoinduced electron-transfer reactions?
- Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance changes during irradiation (e.g., 365 nm LED). Quench reactions at intervals and analyze products via GC-MS. Control experiments should exclude light and vary FeBr₂·2H₂O concentrations to establish reaction kinetics. Validate mechanisms using radical traps (e.g., TEMPO) .
Q. What statistical methods are appropriate for analyzing variability in FeBr₂·2H₂O’s spectroscopic data across multiple batches?
- Methodological Answer : Apply principal component analysis (PCA) to FTIR/XRD datasets to identify batch-dependent outliers. Use ANOVA to assess significance of variability sources (e.g., synthesis temperature). Calibration curves (e.g., ICP-MS for Fe²⁺ content) normalize quantitative comparisons .
Properties
CAS No. |
20049-65-4 |
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Molecular Formula |
Br2FeH4O2 |
Molecular Weight |
251.68 g/mol |
IUPAC Name |
iron(2+);dibromide;dihydrate |
InChI |
InChI=1S/2BrH.Fe.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
AKEQQHXFYFGTAO-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[Fe+2].[Br-].[Br-] |
Origin of Product |
United States |
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